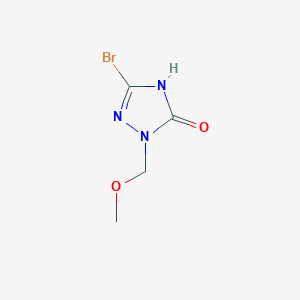![molecular formula C15H16N4O2 B1384407 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol CAS No. 1012344-09-0](/img/structure/B1384407.png)
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol
Overview
Description
This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It has been discovered that 6-substituted morpholine or piperazine imidazo [1,2- b ]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.32 . The IUPAC name is 4- (6- ( (3-hydroxypropyl)amino)imidazo [1,2-b]pyridazin-3-yl)phenol .Scientific Research Applications
Comprehensive Analysis of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol:
Pharmaceutical Applications
The imidazo[1,2-b]pyridazin moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Compounds with this structure have been explored for their potential as anti-cancer drugs , particularly due to their ability to inhibit pathways like the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and poor prognosis .
Material Science
Imidazopyridine derivatives are useful in material science because of their structural character. They can be incorporated into materials for optoelectronic devices and sensors due to their luminescent properties .
Imaging and Microscopy
These compounds have shown promise as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for use in various imaging applications, potentially aiding in the visualization of biological processes .
Synthesis of Novel Compounds
The imidazo[1,2-b]pyridazin framework is used in synthetic chemistry as a building block for creating novel compounds. Multicomponent reactions involving this moiety can lead to the development of new molecules with potential biological activity .
Optoelectronic Applications
Due to their electronic properties, these compounds are explored for use in optoelectronic devices , which include light-emitting diodes (LEDs), photovoltaic cells, and other technologies that convert electrical energy into light or vice versa .
Sensor Technology
The unique structural features of imidazo[1,2-b]pyridazin derivatives make them candidates for developing advanced sensor technologies. These sensors could be used in environmental monitoring, medical diagnostics, and other fields requiring sensitive detection methods .
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile … Synthesis of imidazo[1,2- a ]pyridines: a decade update - RSC Publishing [Design, Synthesis and Biological Evaluation of 6- (Imidazo 1,2-a … [One pot, multicomponent protocol for the synthesis of novel imidazo1,2 …
properties
IUPAC Name |
4-[6-(3-hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-9-1-8-16-14-6-7-15-17-10-13(19(15)18-14)11-2-4-12(21)5-3-11/h2-7,10,20-21H,1,8-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXVNSVKNGZIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3N2N=C(C=C3)NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)


![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)
![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)
![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)

![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)


